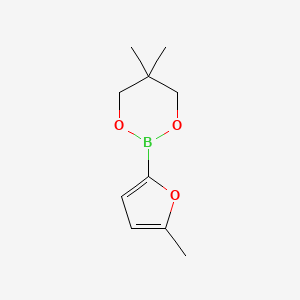
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylfuran-2-carboxylic acid with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron trifluoride etherate as the boron source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: This compound can be utilized in the development of boron-based drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Unique due to its specific boron-containing heterocyclic structure.
2-Methyl-5-(5-methylfuran-2-yl)furan: Similar in structure but lacks the boron atom, leading to different chemical properties and applications.
5-Methyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Similar but with variations in the substitution pattern on the furan ring.
Uniqueness
The uniqueness of this compound lies in its ability to form stable boron-containing structures, which are valuable in various chemical and biological applications. Its specific arrangement of atoms allows for unique reactivity and interaction with other molecules, making it a versatile compound in research and industry.
Properties
CAS No. |
1101866-03-8 |
|---|---|
Molecular Formula |
C10H15BO3 |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
5,5-dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H15BO3/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |
InChI Key |
ZHDUEHQCGZHEKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


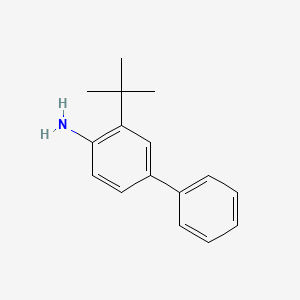
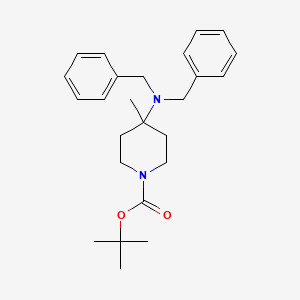
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
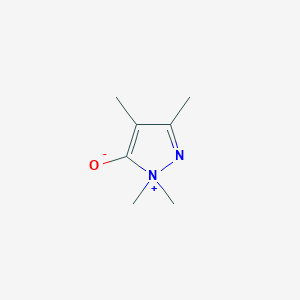
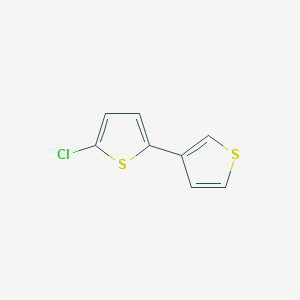

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
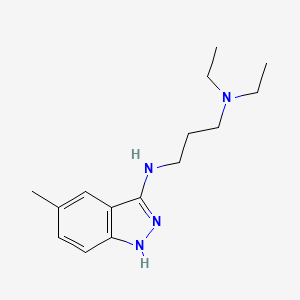
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
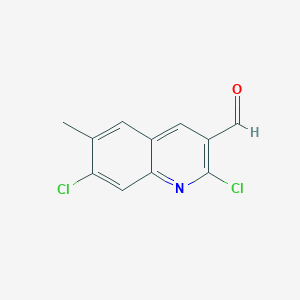
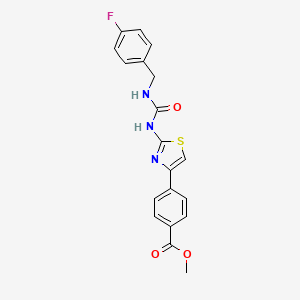
methanone](/img/structure/B14132518.png)
